molecular formula C17H21ClN4O B5454217 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5454217
M. Wt: 332.8 g/mol
InChI Key: WYLWWVBBCWZWLQ-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine and methyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring structure with (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE but differs in the substituents attached to the ring.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another similar compound with a pyrazole ring and different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-5-4-6-15(13(12)2)21-7-9-22(10-8-21)17(23)16-14(18)11-19-20(16)3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWWVBBCWZWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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